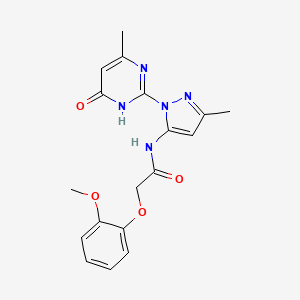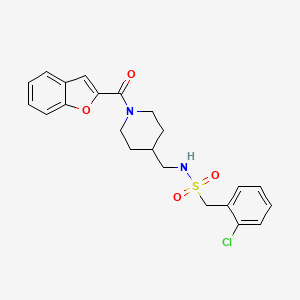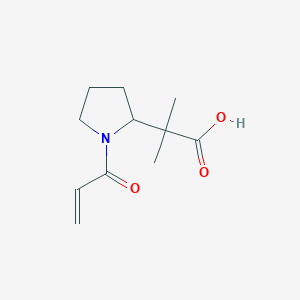![molecular formula C9H9BrN2O B2774543 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1524992-94-6](/img/structure/B2774543.png)
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1524992-94-6 . It has a molecular weight of 241.09 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through the condensation of 2-aminopyridines with α-bromoketones . This method is reportedly fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction resulted in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine serves as an important intermediate in the synthesis of complex imidazole derivatives, which are explored for their potential applications in medicinal chemistry and materials science. The compound is involved in various synthetic pathways to generate novel imidazole-based frameworks. For example, it has been used in the selective synthesis of hydroxy-functionalized bicyclic imidazoles via tandem reactions, showcasing its utility in novel catalytic synthesis processes (Bäuerlein et al., 2009). Additionally, its derivatives have been synthesized in good to excellent yields through processes facilitated by ionic liquids, indicating the compound's versatility in green chemistry applications (Shaabani et al., 2006).
Biological Activities
Research into derivatives of this compound has also demonstrated significant biological activities. For instance, studies have synthesized novel selenylated imidazo[1,2-a]pyridines with potent activity against breast cancer cells, highlighting the compound's potential as a scaffold for developing new chemotherapy agents (Almeida et al., 2018). This indicates a broader application of the compound's derivatives in the field of oncology, particularly in targeted cancer therapies.
Antiviral and Antiprotozoal Applications
Furthermore, derivatives of this compound have shown antiviral and antiprotozoal activities, suggesting their use in treating infectious diseases. For example, compounds synthesized from similar imidazo[1,2-a]pyridine frameworks have exhibited marked inhibitory effects against retrovirus replication in cell culture, offering insights into the development of new antiviral drugs (Hocková et al., 2003).
Catalysis and Organic Synthesis
The compound also finds applications in catalysis and organic synthesis. For instance, novel dicationic imidazo[1,2-a]pyridines have been explored as antiprotozoal agents, showcasing the compound's utility in the synthesis of agents with potential therapeutic applications (Ismail et al., 2004). Such research underscores the compound's role in the development of new chemical entities for disease management.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.
Biochemical Pathways
Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may lead to the death or growth inhibition of bacteria.
Action Environment
The storage temperature for a similar compound, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, is suggested to be 2-8°c , indicating that temperature could be an important environmental factor affecting the stability of these compounds.
Propiedades
IUPAC Name |
6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCELFRFQFVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2774460.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)











![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)